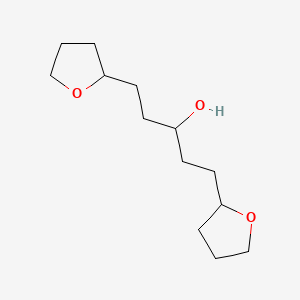
1,5-Bis(2-tetrahydrofuryl)-3-pentanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Bis(2-tetrahydrofuryl)-3-pentanol is an organic compound characterized by the presence of two tetrahydrofuran rings attached to a pentanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,5-Bis(2-tetrahydrofuryl)-3-pentanol typically involves the reaction of tetrahydrofuran with a suitable pentanol derivative under controlled conditions. One common method involves the use of catalytic transfer hydrogenation, which allows for the reduction of furfural to furfuryl alcohol over heterogeneous catalysts . This method is advantageous due to its avoidance of high-pressure fossil-derived hydrogen and potentially reduced process costs.
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic transfer hydrogenation processes, utilizing solid acid-base catalysts to achieve high yields and efficiency. The use of metal catalysts and solid acid-base catalysts has been extensively studied, and recent advances have focused on optimizing these processes for practical industrial applications .
Chemical Reactions Analysis
Types of Reactions: 1,5-Bis(2-tetrahydrofuryl)-3-pentanol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the tetrahydrofuran rings and the pentanol backbone.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions may produce alcohol derivatives.
Scientific Research Applications
1,5-Bis(2-tetrahydrofuryl)-3-pentanol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential effects on biological systems and its interactions with various biomolecules. In medicine, research may focus on its potential therapeutic properties and its role in drug development. Industrial applications include its use as a solvent, intermediate, or additive in various chemical processes .
Mechanism of Action
The mechanism of action of 1,5-Bis(2-tetrahydrofuryl)-3-pentanol involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through binding to specific receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 1,5-Bis(2-tetrahydrofuryl)-3-pentanol include other tetrahydrofuran derivatives and pentanol-based compounds. Examples include 2,5-Bis(2-tetrahydrofuryl)-3-pentanol and 1,5-Bis(2-tetrahydrofuryl)-2-pentanol.
Uniqueness: this compound is unique due to its specific structure, which combines two tetrahydrofuran rings with a pentanol backbone. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
6265-26-5 |
|---|---|
Molecular Formula |
C13H24O3 |
Molecular Weight |
228.33 g/mol |
IUPAC Name |
1,5-bis(oxolan-2-yl)pentan-3-ol |
InChI |
InChI=1S/C13H24O3/c14-11(5-7-12-3-1-9-15-12)6-8-13-4-2-10-16-13/h11-14H,1-10H2 |
InChI Key |
LUHCIVTXMZJREB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CCC(CCC2CCCO2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















